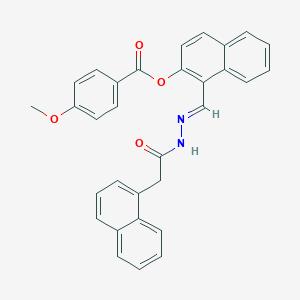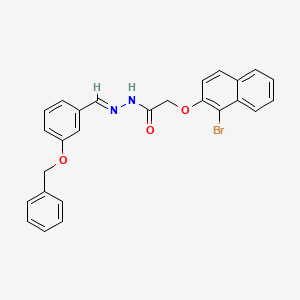
1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate is a complex organic compound with the molecular formula C27H22N2O4 This compound is notable for its unique structure, which includes naphthyl and methoxybenzoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate typically involves multiple steps. The process begins with the preparation of 1-naphthylacetyl chloride, which is then reacted with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is further reacted with 2-naphthyl 4-methoxybenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods may involve scaling up the reaction process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can also enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthyl alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate can be compared with other similar compounds, such as:
2-Methoxy-4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-butoxybenzoate: Similar structure but with a butoxy group instead of a methoxy group.
2-Methoxy-4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate: Contains a propoxy group, leading to different chemical properties.
2-Methoxy-4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: Features an ethoxy group, which affects its reactivity and applications.
Eigenschaften
CAS-Nummer |
765276-34-4 |
|---|---|
Molekularformel |
C31H24N2O4 |
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
[1-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C31H24N2O4/c1-36-25-16-13-23(14-17-25)31(35)37-29-18-15-22-8-3-5-12-27(22)28(29)20-32-33-30(34)19-24-10-6-9-21-7-2-4-11-26(21)24/h2-18,20H,19H2,1H3,(H,33,34)/b32-20+ |
InChI-Schlüssel |
OTICMCUPBXQVJP-UZWMFBFFSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)CC4=CC=CC5=CC=CC=C54 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)CC4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12012821.png)
![N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12012823.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012825.png)
![(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12012834.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12012839.png)
![(5E)-2-(4-ethoxyphenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12012843.png)
![[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12012844.png)

![N-(2-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12012870.png)





